molecular formula C12H12N4O3 B14790432 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol

1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol

Cat. No.: B14790432
M. Wt: 260.25 g/mol
InChI Key: ZBKWOMJMWRYHNL-UHFFFAOYSA-N
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Description

1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is a synthetic chemical compound designed for research and development applications. It features a quinoxaline core, a structure known for its diverse biological activities, fused with a pyrrolidin-3-ol moiety. Compounds based on the quinoxaline scaffold are frequently investigated in medicinal chemistry for their potential as kinase inhibitors, antimicrobial agents, and tools for studying enzyme mechanisms . The nitro group on the quinoxaline ring can serve as a key synthetic handle for further chemical modifications, making this compound a valuable building block in the development of novel molecular entities. The pyrrolidin-3-ol group is a common pharmacophore found in various bioactive molecules and can contribute to the compound's solubility and interactions with biological targets . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-9-3-4-15(7-9)12-6-13-11-5-8(16(18)19)1-2-10(11)14-12/h1-2,5-6,9,17H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKWOMJMWRYHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of the Chemical Compound

Detailed Reaction Mechanisms of the Nitro Group Transformations

The nitro group attached to the quinoxaline (B1680401) core is a versatile functional group that profoundly directs the molecule's reactivity. Its transformations are central to the chemical behavior of the compound.

The most fundamental transformation of the nitro group is its reduction. nih.gov This process can proceed through a series of intermediates, ultimately leading to the corresponding amino group. The reduction of an aromatic nitro compound like 1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol typically involves a six-electron reduction. nih.gov

The general pathway is as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro → Nitroso → Hydroxylamino → Amino)

This transformation can be achieved using various reducing agents and conditions. Common methods include catalytic hydrogenation (e.g., using H₂, Pd/C), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). The reduction proceeds sequentially, and under controlled conditions, it is possible to isolate intermediates like the hydroxylamino derivative. nih.gov These intermediates are often reactive and can participate in subsequent reactions, such as rearrangements or conjugations. nih.gov

Reducing Agent/SystemPrimary ProductTypical Conditions
H₂, Pd/C or PtO₂Amino (-NH₂)Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure
Fe, HCl or NH₄ClAmino (-NH₂)Aqueous ethanol, reflux
SnCl₂, HClAmino (-NH₂)Concentrated HCl, heating
Zn, NH₄ClHydroxylamino (-NHOH)Aqueous solution, controlled temperature

The powerful electron-withdrawing nature of the nitro group deactivates the quinoxaline ring towards electrophilic aromatic substitution. wikipedia.org Conversely, and more significantly, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This stabilization lowers the activation energy for the substitution reaction. In the context of the quinoxaline ring system, which is already inherently electron-deficient due to the two nitrogen atoms, the addition of a nitro group further enhances its susceptibility to nucleophilic attack. This makes positions on the quinoxaline ring, particularly those ortho and para to the nitro group, potential sites for displacement of suitable leaving groups, should they be present in a precursor molecule.

Reactivity of the Pyrrolidin-3-ol Hydroxyl Group

The secondary alcohol functionality on the pyrrolidine (B122466) ring provides another key site of reactivity within the molecule.

The hydroxyl group of the pyrrolidin-3-ol moiety can act as a nucleophile, though it is generally a poor leaving group. To facilitate nucleophilic substitution at this position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in an acidic medium or by reaction with various reagents to form esters or sulfonates.

For instance, reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) would convert the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups, and the resulting activated carbon center becomes highly susceptible to attack by a wide range of nucleophiles (e.g., halides, azide, cyanide), leading to the displacement of the -OTs or -OMs group. The use of protecting groups for the hydroxyl function is a common strategy to prevent its competitive nucleophilic attack during other synthetic transformations on the molecule. google.com

Activating ReagentIntermediate Leaving GroupPotential Subsequent NucleophileFinal Product Functional Group
Tosyl Chloride (TsCl)Tosylate (-OTs)NaN₃ (Sodium Azide)Azide (-N₃)
Mesyl Chloride (MsCl)Mesylate (-OMs)NaBr (Sodium Bromide)Bromo (-Br)
SOCl₂ (Thionyl Chloride)Chlorosulfite (then Chloro)-Chloro (-Cl)
PBr₃ (Phosphorus Tribromide)--Bromo (-Br)

The secondary alcohol of the pyrrolidin-3-ol group can be oxidized to the corresponding ketone, yielding 1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule, particularly the reducible nitro group.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are often preferred as they can selectively oxidize the secondary alcohol without affecting other parts of the molecule. More vigorous oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely be unsuitable as they could lead to over-oxidation or degradation of the quinoxaline ring or reduction of the nitro group under certain conditions.

Heterocyclic Ring System Reactivity and Stability

The reactivity of this compound is a composite of the individual characteristics of its quinoxaline and pyrrolidine moieties, significantly modified by their interconnection.

Quinoxaline Ring Chemical Stability and Aromaticity Considerations

The quinoxaline core, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is classified as a benzopyrazine. mdpi.com This fusion confers significant aromatic character, resulting in considerable chemical stability due to resonance. mdpi.com The quinoxaline system is electronically deficient, which makes it susceptible to nucleophilic attack, a characteristic that is further intensified by the presence of the strongly electron-withdrawing nitro group at the 6-position. This group deactivates the benzene part of the ring system towards electrophilic substitution while activating the pyrazine ring for nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms. sapub.orgrsc.org

Table 1: Influence of Substituents on Quinoxaline Ring Reactivity

SubstituentPositionElectronic EffectInfluence on Reactivity
Nitro GroupC-6Strong Electron-WithdrawingEnhances electrophilicity; directs nucleophilic attack
Pyrrolidinyl GroupC-2Electron-Donating (Resonance)Modulates electron density; influences substitution patterns
Pyrazine NitrogensN-1, N-4Inductive Electron-WithdrawalContributes to overall electron-deficient nature

Pyrrolidine Ring Conformational Dynamics and Stereochemical Influences on Reactivity

The five-membered pyrrolidine ring is a saturated heterocycle and, unlike its aromatic counterpart pyrrole (B145914), is not planar. nih.gov It adopts puckered conformations to relieve ring strain, primarily existing in two main forms: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). These conformers can interconvert through a low-energy process known as pseudorotation. nih.gov The presence of substituents dictates the preferred conformation and the orientation of the substituents into pseudo-axial or pseudo-equatorial positions. beilstein-journals.org

Table 2: Conformational Features of the Substituted Pyrrolidine Ring

FeatureDescriptionImplication for Reactivity
Puckering Adopts non-planar envelope or twist conformations.Influences substituent orientation (axial/equatorial).
Pseudorotation Low-energy interconversion between conformers.Creates a dynamic conformational equilibrium.
Substituent Effects Bulky quinoxaline group likely equatorial; OH at C-3 influences pucker.Steric hindrance and stereoelectronic effects control reaction accessibility.
Chirality C-3 is a chiral center.The molecule exists as enantiomers with potentially different reactivities.

Interactions and Mutual Influence of the Quinoxaline and Pyrrolidine Scaffolds

The quinoxaline and pyrrolidine rings in the molecule exert significant mutual electronic and steric influence.

Electronic Influence: The electron-deficient 6-nitroquinoxaline (B1294896) ring system acts as a strong electron-withdrawing group, significantly reducing the basicity and nucleophilicity of the pyrrolidine nitrogen atom compared to an unsubstituted pyrrolidine. Conversely, the pyrrolidine nitrogen donates electron density into the quinoxaline ring via resonance, which can affect the reactivity of the aromatic system. This electronic push-pull system is a defining feature of the molecule's chemistry.

Intramolecular Interactions: There is a potential for intramolecular hydrogen bonding between the hydroxyl group at C-3 of the pyrrolidine ring and the nitrogen atom at N-1 of the quinoxaline ring. Such an interaction would further rigidify the molecular conformation and could influence the reactivity of both the hydroxyl group and the quinoxaline ring. The existence and strength of such interactions are often investigated using spectroscopic and computational methods.

Theoretical Insights into Reaction Energetics and Pathways

Computational chemistry provides powerful tools for understanding the complex reaction mechanisms involving this compound.

Computational Analysis of Reaction Intermediates and Transition States

The synthesis of this compound most likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-6-nitroquinoxaline and 3-hydroxypyrrolidine. Density Functional Theory (DFT) calculations are commonly employed to model such reactions. acs.org

The mechanism involves two main steps:

Formation of a Meisenheimer Complex: The nucleophilic attack of the pyrrolidine nitrogen onto the C-2 position of the quinoxaline ring forms a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient quinoxaline ring system, particularly onto the nitro group. Computational models can calculate the geometry and stability of this intermediate.

Departure of the Leaving Group: The subsequent loss of the halide leaving group from the Meisenheimer complex restores the aromaticity of the quinoxaline ring to yield the final product.

DFT calculations can map the entire reaction coordinate, identifying the transition states for both the formation and collapse of the Meisenheimer complex. nih.gov The calculated activation energies for these transition states provide insight into the reaction kinetics.

Table 3: Hypothetical Calculated Energies for SNAr Synthesis Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants 2-Chloro-6-nitroquinoxaline (B188090) + 3-Hydroxypyrrolidine0 (Reference)
TS1 Transition state for Meisenheimer complex formation+15 to +20
Intermediate Meisenheimer complex-5 to -10
TS2 Transition state for leaving group departure+10 to +15
Products This compound + HCl-20 to -30

Note: These values are illustrative and represent typical energy profiles for SNAr reactions.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Steps

Computational analysis is also invaluable for predicting the selectivity of reactions.

Regioselectivity: In the synthesis of the 2-halo-6-nitroquinoxaline precursor, multiple isomers could potentially form. For example, during the nitration of a 2-chloroquinoxaline, the nitro group could be introduced at various positions on the benzene ring. Theoretical calculations of the energies of possible intermediates and transition states for nitration at each position can predict the most likely outcome. mdpi.com For the main SNAr reaction, while C-2 is highly activated, computational models can confirm its higher reactivity compared to other positions on the quinoxaline ring by comparing the activation barriers for nucleophilic attack at different sites.

Stereoselectivity: The compound contains a stereocenter at C-3 of the pyrrolidine ring. If a racemic mixture of (R)- and (S)-3-hydroxypyrrolidine is used as the starting material, a racemic product will be formed. Theoretical models can be used to explore potential asymmetric syntheses. For instance, if a chiral catalyst is employed, DFT can be used to model the diastereomeric transition states leading to the (R) and (S) products. The difference in the calculated activation energies for these transition states can predict the enantiomeric excess (ee) that might be achieved experimentally.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional techniques, a complete picture of the carbon-hydrogen framework and atom connectivity can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol would be expected to show distinct signals for each unique proton. The aromatic protons on the nitroquinoxaline ring would appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group. The protons of the pyrrolidine (B122466) ring would be found in the upfield region, with the proton attached to the carbon bearing the hydroxyl group (CH-OH) appearing as a multiplet around δ 4.5 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom would be shifted downfield compared to other aliphatic protons. The hydroxyl (-OH) proton would present as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The spectrum of the target compound would display 12 distinct signals, corresponding to the 12 carbon atoms in its asymmetric structure. Carbons of the quinoxaline (B1680401) ring would resonate in the δ 120-160 ppm range. The carbon atom C2, directly attached to the pyrrolidine nitrogen, would be significantly deshielded. The carbon attached to the nitro group (C6) would also be deshielded. The carbons of the pyrrolidine ring would appear in the aliphatic region (δ 25-75 ppm), with the carbon bearing the hydroxyl group (C3') resonating around δ 65-75 ppm.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: These are predicted values based on chemical structure and data from analogous compounds. Actual experimental values may vary.

Atom Number Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
3~ 8.5 (s)~ 155.0
5~ 8.8 (d)~ 122.0
7~ 8.3 (dd)~ 125.0
8~ 8.0 (d)~ 128.0
2'~ 3.8-4.0 (m)~ 50.0
3'~ 4.5 (m)~ 70.0
4'~ 2.1-2.3 (m)~ 35.0
5'~ 3.6-3.8 (m)~ 55.0
OHVariable (broad s)-

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyrrolidine ring (e.g., H2' with H3', H3' with H4', and H4' with H5'). In the aromatic region, it would confirm the connectivity between H7 and H8 on the quinoxaline ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HSQC spectrum would definitively link each proton signal from the pyrrolidine and quinoxaline rings to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different parts of the molecule. For instance, correlations would be expected from the pyrrolidine protons H2' and H5' to the quinoxaline carbon C2. Aromatic protons, such as H5 and H7, would show correlations to C8a and C4a, confirming the structure of the fused ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₂H₁₂N₄O₃), the molecular weight is 260.25 g/mol . A high-resolution mass spectrum (HRMS) would confirm this elemental composition with high precision.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would ionize and fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of the nitro group (NO₂•, 46 Da).

Cleavage of the pyrrolidine ring, leading to characteristic fragments.

Loss of a water molecule (H₂O, 18 Da) from the hydroxyl group.

Fragmentation of the quinoxaline core.

Table 2: Predicted Key Mass Spectrometry Fragments

m/z Value (Predicted) Possible Fragment Identity
260[M]⁺, the molecular ion
243[M - OH]⁺, loss of hydroxyl radical
242[M - H₂O]⁺, loss of water
214[M - NO₂]⁺, loss of nitro group
187Cleavage at the N-C2 bond, [C₈H₄N₂O₂]⁺ fragment
87Pyrrolidin-3-ol fragment, [C₄H₉NO]⁺

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Predicted Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3400 (broad)O-H stretchAlcohol (hydroxyl)
~ 3100-3000C-H stretch (aromatic)Quinoxaline ring
~ 2950-2850C-H stretch (aliphatic)Pyrrolidine ring
~ 1600, 1480C=C and C=N stretchesAromatic/heteroaromatic ring
~ 1520, 1340N-O asymmetric & symmetric stretchNitro group (NO₂)
~ 1250C-N stretchAryl-amine
~ 1100C-O stretchSecondary alcohol

The presence of a broad band around 3400 cm⁻¹ would be strong evidence for the hydroxyl group. The two strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ are highly characteristic of the nitro functional group. Aromatic and aliphatic C-H stretches would appear just above and below 3000 cm⁻¹, respectively.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Assessment

The pyrrolidin-3-ol moiety contains a stereocenter at the C3' position, making the molecule chiral. Chiroptical methods are essential for analyzing chiral compounds.

Optical Rotation: A solution of a single enantiomer of the compound would rotate the plane of plane-polarized light. The magnitude and direction ([α]D) of this rotation are characteristic physical properties. A racemic mixture (equal amounts of both enantiomers) would show no optical rotation. This technique is primarily used to assess the enantiomeric purity of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration of the stereocenter. By comparing the experimental CD spectrum to spectra predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center can often be assigned.

Computational Chemistry and Theoretical Investigations of 1 6 Nitroquinoxalin 2 Yl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining ground-state properties and optimizing molecular geometries. nih.govelectrochemsci.org In the study of 1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the most stable three-dimensional arrangement of the atoms—the optimized geometry. nih.gov

This process involves minimizing the energy of the molecule with respect to all atomic coordinates, resulting in predicted bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AnglePredicted Value
Bond Length C-N (Pyrrolidine-Quinoxaline)1.38 Å
N-O (Nitro Group)1.23 Å
C-O (Hydroxyl Group)1.42 Å
Bond Angle C-N-C (Pyrrolidine Ring)108.5°
O-N-O (Nitro Group)125.0°
Dihedral Angle C-C-N-C (Pyrrolidine-Quinoxaline)15.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

While DFT is highly accurate, it can be computationally expensive for large-scale conformational searches. Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a faster alternative for exploring the conformational landscape of flexible molecules like this compound. The pyrrolidine (B122466) ring, being non-planar, can adopt various "envelope" and "twist" conformations. nih.gov

These methods can efficiently map the potential energy surface by systematically rotating single bonds (e.g., the bond connecting the pyrrolidine ring to the quinoxaline (B1680401) system) to identify low-energy conformers. This analysis is vital for understanding the molecule's flexibility and the stereoelectronic effects that govern its preferred shapes, which in turn influence its reactivity and biological activity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atoms of the quinoxaline ring. researchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton.

Green Regions: Represent neutral or weakly polarized areas.

The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species. scilit.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comsapub.orgmasterorganicchemistry.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. In this compound, the HOMO is likely distributed over the electron-rich quinoxaline and pyrrolidine ring systems.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. iqce.jp The strong electron-withdrawing nature of the nitro group would cause the LUMO to be localized significantly on the nitroquinoxaline portion of the molecule. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. researchgate.net These parameters are crucial for predicting electron transfer characteristics in chemical reactions. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy -6.85 eV
LUMO Energy -2.50 eV
HOMO-LUMO Gap (ΔE) 4.35 eV

Note: The data in this table is illustrative. The HOMO-LUMO gap indicates the molecule's kinetic stability and chemical reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. biorxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with solvent molecules or other species. nih.govnih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to observe its behavior in a more realistic environment. These simulations can reveal:

Conformational Sampling: How the molecule explores different shapes and conformations at a given temperature. biorxiv.orglivecomsjournal.org

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule's hydroxyl and nitro groups and surrounding water molecules.

Stability of Conformations: The relative time spent in different low-energy conformations identified through methods like semi-empirical analysis.

MD simulations are essential for bridging the gap between static quantum chemical pictures and the dynamic reality of molecular systems.

Molecular Docking Studies for Predictive Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is fundamental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.gov

In a docking study of this compound, the molecule would be computationally placed into the active site of a target protein. A scoring function then estimates the strength of the interaction, or binding affinity. The results can identify key intermolecular interactions, such as:

Hydrogen Bonds: Formed by the hydroxyl group (donor and acceptor) and the nitro group (acceptor) with amino acid residues in the protein's active site.

Pi-Pi Stacking: Interactions between the aromatic quinoxaline ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: Involving the nonpolar parts of the molecule.

These studies can generate hypotheses about the compound's mechanism of action and guide the design of more potent analogues by suggesting structural modifications to enhance binding to a specific biological target. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for designing and optimizing new drug candidates. nih.govnih.gov SAR analysis qualitatively describes how modifications to a chemical structure affect its biological activity, while QSAR aims to create a mathematical model correlating chemical structure with activity. nih.govnih.gov

For this compound, a hypothetical SAR analysis would involve systematically modifying its three main components: the nitro-substituted quinoxaline ring, the pyrrolidin-3-ol linker, and the specific positions of substituents. For instance, altering the position of the nitro group on the quinoxaline ring or replacing the hydroxyl group on the pyrrolidine ring could significantly impact biological interactions.

QSAR modeling quantifies this relationship by correlating the biological activity of a series of compounds with their molecular descriptors. mdpi.comresearchgate.net These descriptors can be calculated from the molecule's structure and fall into several categories:

Electronic Descriptors: These relate to the molecule's electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For nitroaromatic compounds, the LUMO energy (ELUMO) is often critical, as it relates to the molecule's ability to accept electrons and its electrophilicity. mdpi.com

Hydrophobic Descriptors: The partition coefficient (log P) is a common measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes.

Steric/Topological Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and connectivity indices.

Constitutional Descriptors: These include counts of specific atoms, bonds, or functional groups, such as the number of nitro groups (nNO2) or oxygen atoms. nih.gov

A typical QSAR study for a series of analogs of this compound would involve the steps outlined in the table below.

Table 1: Steps in a Typical QSAR Analysis

Step Description Relevance to this compound
1. Data Set Selection A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. Analogs with variations in the quinoxaline substitution, pyrrolidine ring, or linker would be included.
2. Descriptor Calculation A wide range of molecular descriptors (electronic, hydrophobic, steric, etc.) are calculated for each compound in the series using computational software. Descriptors such as ELUMO, log P, molecular weight, and the number of hydrogen bond donors/acceptors would be calculated.
3. Model Development Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Regression (SVR) are used to build a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov An equation of the form: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... would be generated.

| 4. Model Validation | The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate set of compounds). nih.gov | This ensures the model is robust and not a result of chance correlation. |

For nitroaromatic compounds, descriptors related to electrophilicity and hydrophobicity have been shown to be particularly important in predicting toxicity. mdpi.comijirset.com QSAR models for quinoxaline derivatives have been successfully developed to predict anticancer activity, often highlighting the importance of specific structural features for biological function. nih.govnih.gov

Theoretical Studies on Redox Potentials of Nitro-Heterocyclic Scaffolds and their Implications

The biological activity of many nitroaromatic and nitro-heterocyclic compounds is linked to their redox properties. Specifically, the one-electron reduction potential (E¹) is a crucial thermodynamic parameter that can predict the rate and extent of reductive transformations under physiological conditions. dtic.milnih.gov The nitro group (NO₂) can be enzymatically reduced to form a nitro anion radical (NO₂⁻), which can lead to cellular damage under certain conditions.

Theoretical chemistry provides robust methods for calculating these redox potentials. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), can estimate the one-electron reduction potential of molecules like this compound. acs.org The calculation typically involves determining the Gibbs free energy change (ΔG) for the reduction reaction in a solvent, often modeled using a polarizable continuum model (PCM) or by including explicit solvent molecules. tandfonline.com

Studies on a range of nitroaromatic compounds have shown that the calculated reduction potentials correlate well with experimental values and with the rates of their reductive degradation. dtic.milacs.org A key trend observed is that the reduction potential is highly sensitive to the molecular structure, particularly the presence of other electron-withdrawing or electron-donating groups. dtic.mil

Table 2: Representative One-Electron Reduction Potentials of Nitroaromatic Compounds

Compound Calculated E¹ (V vs. NHE) Experimental E¹ (V vs. NHE)
Nitrobenzene -0.45 -0.48
1,3-Dinitrobenzene -0.31 -0.31
2,4-Dinitrotoluene -0.38 -0.40
2,4,6-Trinitrotoluene (TNT) -0.35 -0.36
2,4-Dinitroanisole (DNAN) -0.39 -0.40

Note: Values are illustrative and sourced from computational studies on nitroaromatic explosives. The precise computational method and experimental conditions can affect the values. dtic.milacs.org

For this compound, the quinoxaline core is itself an electron-deficient aromatic system. researchgate.net The addition of a strong electron-withdrawing nitro group would be expected to result in a relatively high (less negative) reduction potential, making it more susceptible to bioreduction compared to nitrobenzene. Computational studies could precisely quantify this potential and compare it to other nitro-heterocyclic compounds, providing insight into its potential mechanism of action or toxicity.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is widely used to predict spectroscopic parameters, which can be invaluable for structure confirmation and interpretation of experimental data. nih.govuncw.edu

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors. nih.govresearchgate.net The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The process for predicting the NMR spectrum of this compound would be as follows:

Conformational Search: Identify the low-energy conformations of the molecule, as the observed chemical shifts are a population-weighted average of the shifts for all significant conformers.

Geometry Optimization: Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov

Shielding Calculation: Perform a GIAO NMR calculation on each optimized geometry to obtain the magnetic shielding tensors.

Chemical Shift Calculation: Calculate the final chemical shifts by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the reference standard (TMS).

Averaging: If multiple conformers are present, calculate the Boltzmann-weighted average of the chemical shifts.

IR Frequencies: The vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum can also be calculated computationally. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and their corresponding intensities. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set deficiencies. nih.gov For this compound, this would allow for the assignment of key vibrational modes, such as the N-O stretches of the nitro group, the C=N stretches of the quinoxaline ring, and the O-H stretch of the alcohol.

Recent advancements also include the use of machine learning models to directly predict IR and other spectra from 3D molecular structures, offering a potentially faster alternative to traditional quantum chemical calculations. arxiv.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)
Nitrobenzene
1,3-Dinitrobenzene
2,4-Dinitrotoluene
2,4,6-Trinitrotoluene (TNT)

Medicinal Chemistry Research Perspectives and Biological Target Identification

Exploration of Molecular Targets and Mechanisms of Action

Research into pyrrolidine-bearing quinoxaline (B1680401) derivatives has identified them as potential inhibitors of essential bacterial enzymes involved in nucleic acid synthesis. A study focused on a series of these compounds demonstrated their ability to inhibit DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. nih.gov Several potent derivatives were assessed for their antibiofilm activity and their inhibitory effects on DNA gyrase were quantified using a DNA supercoiling assay. The IC₅₀ values for the most active bactericidal derivatives ranged from 26.57 to 84.84 μM when compared to the standard drug, ciprofloxacin. nih.gov This suggests that the quinoxaline scaffold, likely in conjunction with the pyrrolidine (B122466) ring, can interfere with the enzyme's function, leading to bacterial cell death. The study also implicated RNA polymerase as a potential target for this class of compounds. nih.gov

Table 1: DNA Gyrase Inhibitory Activity of Pyrrolidine-Bearing Quinoxaline Derivatives

Compound DerivativeIC₅₀ (μM) vs. DNA Gyrase
Derivative 2 Data not specified
Derivative 4 Data not specified
Derivative 5 Data not specified
Derivative 7 Data not specified
Derivative 9 Data not specified
Derivative 11 Data not specified
Derivative 12 Data not specified
Derivative 13 Data not specified
Ciprofloxacin (Standard) Data not specified
Note: The specific IC₅₀ values for each derivative were reported to be within the range of 26.57 to 84.84 μM. nih.gov

The antiviral potential of pyrrolidine-bearing quinoxaline compounds has also been a subject of investigation, particularly in the context of enveloped viruses. The same study that explored their antibacterial properties also evaluated their activity against viruses such as HSV-1, H1N1, and SARS-CoV-2. nih.gov The findings indicated that certain derivatives exhibit significant antiviral effects. For instance, compound 9 from the series showed high antiviral activity with IC₅₀ values of 0.32 µM against HSV-1, 1.76 µM against H1N1, and 1.06 µM against SARS-CoV-2. nih.gov The mechanism of action against SARS-CoV-2 is suggested to involve the inhibition of the spike glycoprotein, which is essential for viral entry into host cells. nih.gov This indicates that the quinoxaline core may play a role in disrupting the viral replication cycle.

Table 2: Antiviral Activity of Pyrrolidine-Bearing Quinoxaline Compound 9

VirusIC₅₀ (μM)
HSV-1 0.32
H1N1 1.76
SARS-CoV-2 1.06

There is currently no specific research available that directly investigates the modulatory effect of 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol on the metabolic enzyme aromatase (CYP19A1). While various heterocyclic compounds are known to inhibit aromatase, the activity of this particular nitroquinoxaline derivative has not been reported in the reviewed literature.

The interaction of this compound with protein-protein interaction modules such as bromodomains and sirtuins has not been specifically documented. General studies on other quinoxaline derivatives have shown potential for sirtuin inhibition, but direct evidence for the subject compound is lacking.

Specific studies on the potential of this compound to undergo redox cycling and generate reactive oxygen species (ROS) have not been found in the available literature. While some nitroaromatic compounds are known to participate in such mechanisms, this has not been experimentally confirmed for this specific molecule.

There is no direct evidence in the reviewed scientific literature to suggest that this compound targets parasitic pathways such as the apicoplast, the mitochondrial electron transport chain, or Calcium-Dependent Protein Kinase 1 in parasites.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Understanding the structure-activity relationship is paramount in optimizing the therapeutic potential of this compound. A systematic investigation into how modifications of its constituent parts affect biological outcomes can guide the development of analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Impact of the Nitro Group Position and Substituent Modifications on Activity

The position and nature of the nitro group on the quinoxaline ring are critical determinants of the molecule's electronic properties and, consequently, its biological activity. The electron-withdrawing nature of the nitro group can influence the reactivity of the quinoxaline system and its ability to interact with biological targets.

The location of the nitro group at the 6-position is expected to significantly impact the molecule's redox potential. The specific placement of this group influences the electron distribution across the aromatic system, which can be a key factor in the compound's mechanism of action, particularly if it involves reductive activation. Studies on other nitroaromatic compounds have demonstrated that the position of the nitro group can dramatically alter biological activity, such as anti-inflammatory or vasorelaxant effects. For instance, in a series of nitro-containing chalcones, ortho-positioned nitro groups were associated with the highest anti-inflammatory activity, while a para-positioned nitro group was optimal for vasorelaxant activity.

Furthermore, modifications to the nitro group itself, such as its replacement with other electron-withdrawing or electron-donating groups, would be a crucial aspect of SAR studies. The introduction of bromo groups in place of nitro groups on a quinoxaline skeleton, for example, has been shown to result in better inhibition of lung cancer cells.

To illustrate the potential impact of substituent modifications on the quinoxaline ring, the following table presents hypothetical data based on the observed antimicrobial activities of related quinoxaline derivatives.

Compound IDR1 (Position 6)R2 (Position 7)Antimicrobial Activity (MIC, µg/mL)
1 NO₂HHypothetical Value
2 HNO₂Hypothetical Value
3 ClHHypothetical Value
4 HClHypothetical Value
5 OCH₃HHypothetical Value
6 HOCH₃Hypothetical Value

Role of Pyrrolidin-3-ol Stereochemistry and Substitutions on Target Binding

The hydroxyl group at the 3-position of the pyrrolidine ring can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions within a target's binding site. The spatial orientation of this hydroxyl group, dictated by the stereochemistry at the C3 position, will be critical. It is conceivable that one enantiomer will exhibit significantly higher potency than the other due to a more favorable orientation for hydrogen bonding.

Furthermore, substitutions on the pyrrolidin-3-ol ring could be explored to probe the steric and electronic requirements of the binding pocket. For instance, alkylation or acylation of the hydroxyl group would eliminate its hydrogen bonding capability, providing insight into its importance. The introduction of other functional groups at different positions on the pyrrolidinyl scaffold could also modulate activity.

The following table illustrates the potential impact of stereochemistry and substitution on the pyrrolidin-3-ol moiety on target binding affinity, presented as hypothetical IC₅₀ values.

Compound IDStereochemistryR (at OH)Target Binding Affinity (IC₅₀, nM)
1a (R)-pyrrolidin-3-olHHypothetical Value
1b (S)-pyrrolidin-3-olHHypothetical Value
1c (R)-pyrrolidin-3-olCH₃Hypothetical Value
1d (S)-pyrrolidin-3-olCH₃Hypothetical Value
1e (R)-pyrrolidin-3-olCOCH₃Hypothetical Value
1f (S)-pyrrolidin-3-olCOCH₃Hypothetical Value

Influence of the Quinoxaline-Pyrrolidine Linker and Spacing on Pharmacological Profiles

The nature of the linker connecting the quinoxaline core to the pyrrolidine ring, as well as the spacing between these two moieties, are additional factors that can significantly influence the pharmacological profile of the compound. The current structure features a direct linkage from the 2-position of the quinoxaline to the nitrogen of the pyrrolidine.

Rational Design and Lead Optimization Strategies

Based on the insights gained from SAR studies, rational design and lead optimization strategies can be employed to develop analogs of this compound with improved therapeutic potential.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Potency and Selectivity

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel chemotypes with improved properties. Scaffold hopping involves replacing the core molecular framework while maintaining the essential pharmacophoric features. For instance, the quinoxaline core could be replaced with other bicyclic heteroaromatic systems like quinoline, cinnoline, or benzimidazole (B57391) to explore new chemical space and potentially improve target selectivity or overcome liabilities such as metabolic instability.

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing the compound's activity or pharmacokinetic profile. A key target for bioisosteric replacement in this compound is the nitro group, which can be associated with toxicity. Potential bioisosteres for the nitro group include cyano, sulfonyl, or trifluoromethyl groups, which can mimic its electron-withdrawing properties while potentially offering a better safety profile.

Strategies for Modulating Redox Properties for Targeted Activation

The presence of the 6-nitroquinoxaline (B1294896) moiety suggests that this compound could function as a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to generate cytotoxic species, leading to selective killing of cancer cells.

The redox properties of the molecule can be modulated to fine-tune its activation under hypoxic conditions. This can be achieved by introducing other substituents on the quinoxaline ring that alter its electron density. Electron-donating groups would generally make reduction more difficult, while additional electron-withdrawing groups would facilitate it. The goal is to design a compound with a redox potential that allows for selective reduction in the target tissue while remaining stable in normally oxygenated tissues, thereby minimizing systemic toxicity. This approach of targeted activation is a promising strategy for developing more effective and less toxic anticancer agents.

Design of Derivatives for Specific Biological Applications

The scaffold of this compound presents a versatile platform for the design of derivatives with tailored biological activities. The quinoxaline and pyrrolidin-3-ol moieties are both recognized pharmacophores, and their combination allows for a modular approach to drug design, where modifications to different parts of the molecule can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

The 6-nitroquinoxaline core is a key feature for derivatization. The nitro group, being a strong electron-withdrawing group, influences the electronic properties of the quinoxaline ring system and can be crucial for biological activity. However, it is also a potential liability due to metabolic reduction to reactive species that can cause toxicity. Therefore, a primary design strategy involves the modification or replacement of the nitro group to enhance safety while retaining or improving efficacy. For instance, replacing the nitro group with other electron-withdrawing groups such as cyano or trifluoromethyl, or with electron-donating groups like amino or methoxy, can modulate the electronic and steric properties of the molecule, potentially altering its target affinity and selectivity.

The pyrrolidin-3-ol moiety offers another avenue for structural modification. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often a critical interaction with biological targets. Esterification or etherification of this group can be used to modulate polarity and cell permeability. Furthermore, the stereochemistry of the hydroxyl group at the C3 position of the pyrrolidine ring can be crucial for target recognition. The synthesis of both (R)- and (S)-enantiomers and their subsequent biological evaluation is a standard strategy to probe the stereochemical requirements of the target binding site.

The secondary amine within the pyrrolidine ring is a key point for introducing diversity. Alkylation, acylation, or sulfonylation of this nitrogen can introduce a wide variety of substituents that can explore different regions of a target's binding pocket. For example, the introduction of bulky aromatic or heteroaromatic groups can enhance binding through van der Waals or pi-stacking interactions.

Another promising application is in the development of antimicrobial agents. Quinoxaline derivatives have been shown to inhibit bacterial DNA gyrase. The pyrrolidin-3-ol moiety can be modified to enhance interactions with the enzyme or to improve penetration into bacterial cells. For instance, coupling the pyrrolidine nitrogen with moieties known to facilitate bacterial uptake could lead to derivatives with enhanced antibacterial activity.

The following table summarizes potential design strategies and their rationales for developing derivatives of this compound for specific biological applications.

Modification Site Proposed Modification Rationale for Biological Application Potential Target Class
Quinoxaline Ring Replacement of the nitro group with cyano, trifluoromethyl, or amino groups.Modulate electronic properties to improve target affinity and reduce potential toxicity.Kinases, DNA gyrase, various enzymes
Introduction of substituents at other positions of the benzene (B151609) ring.Explore additional binding interactions and improve selectivity.Kinases, GPCRs
Pyrrolidin-3-ol Ring Esterification or etherification of the hydroxyl group.Modify polarity, cell permeability, and metabolic stability.Various enzymes, transporters
Inversion of stereochemistry at the C3 position.Probe stereochemical requirements of the target binding site.Kinases, proteases
Pyrrolidine Nitrogen Alkylation, acylation, or sulfonylation with various functional groups.Introduce diversity to explore different regions of the target binding pocket and improve physicochemical properties.Kinases, DNA gyrase, proteases
Incorporation of basic amines.Enhance aqueous solubility and introduce potential salt bridge interactions.Kinases, ion channels

Investigation of Cross-Reactivity and Polypharmacology Potential

The structural features of this compound suggest a significant potential for cross-reactivity and polypharmacology. The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is increasingly recognized as a key factor in the therapeutic efficacy and side-effect profiles of many drugs. The quinoxaline and pyrrolidine scaffolds present in this compound are known to be "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.

The quinoxaline core, in particular, is a well-known ATP-competitive scaffold found in numerous kinase inhibitors. Given the structural similarities within the ATP-binding sites of many kinases, it is highly probable that a quinoxaline-based compound could inhibit multiple kinases. This cross-reactivity among kinases can be advantageous, leading to synergistic anticancer effects by simultaneously blocking multiple signaling pathways. However, it can also lead to off-target toxicities if essential housekeeping kinases are inhibited. Therefore, a thorough investigation of the kinome-wide selectivity profile of this compound and its derivatives is crucial.

The nitroaromatic moiety also contributes to the potential for polypharmacology. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates that can interact with a variety of cellular macromolecules, including proteins and DNA. This reactivity is the basis for the antimicrobial and cytotoxic effects of some nitroaromatic drugs, but it also raises concerns about potential genotoxicity and off-target effects.

The pyrrolidin-3-ol substituent can also influence the polypharmacological profile. The hydroxyl group can participate in hydrogen bonding with various targets, and the pyrrolidine ring itself can engage in van der Waals and hydrophobic interactions. The flexibility of the pyrrolidine ring allows it to adopt different conformations to fit into diverse binding pockets.

A systematic investigation of the cross-reactivity and polypharmacology of this compound would involve a combination of computational and experimental approaches. In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential off-targets by screening the compound against a large database of protein structures.

Experimentally, a broad panel of in vitro assays is necessary to confirm these predictions. For instance, kinome profiling services can assess the inhibitory activity of the compound against hundreds of different kinases. Similarly, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors would provide a comprehensive overview of its potential off-target activities.

The following table outlines potential biological targets and the rationale for the predicted cross-reactivity of this compound.

Potential Target Class Rationale for Cross-Reactivity/Polypharmacology Potential Therapeutic or Adverse Outcome
Protein Kinases The quinoxaline scaffold is a known ATP-competitive inhibitor of multiple kinases.Synergistic anticancer effects (therapeutic); off-target toxicity (adverse).
DNA Gyrase/Topoisomerases Quinoxaline derivatives are known to intercalate into DNA and inhibit these enzymes.Antibacterial and anticancer activity (therapeutic); genotoxicity (adverse).
Monoamine Oxidases (MAOs) The quinoxaline ring system is present in some MAO inhibitors.Antidepressant effects (therapeutic); drug-drug interactions (adverse).
Various Reductases The nitroaromatic group can be a substrate for various cellular reductases.Bioactivation leading to therapeutic effect (e.g., hypoxia-selective cytotoxicity) or toxicity.
GPCRs and Ion Channels The pyrrolidine scaffold is found in ligands for a variety of these targets.Unintended modulation of signaling pathways leading to various side effects.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes with Improved Atom Economy

The principles of green chemistry are increasingly pivotal in modern organic synthesis, demanding processes that are not only efficient but also environmentally benign. jocpr.comeurekaselect.com Future research will focus on developing sustainable synthetic strategies for 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol and its derivatives that maximize atom economy and minimize waste. jocpr.com Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. wikipedia.org

Key areas of development include:

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste and improve efficiency. acs.org Research into novel palladium-catalyzed C-H bond activation or other transition-metal-catalyzed cross-coupling reactions could provide more direct and atom-economical routes to the quinoxaline (B1680401) core. acs.org

Alternative Energy Sources: The use of microwave irradiation and solvent-free mechanosynthesis represents a significant move towards greener chemistry. acs.orgekb.eg These methods can reduce reaction times, decrease energy consumption, and sometimes eliminate the need for hazardous solvents. ekb.egresearchgate.net

Green Solvents: Exploring benign reaction media such as water, ionic liquids, or polyethylene (B3416737) glycols will be crucial to reduce the environmental impact of synthesis. researchgate.netmdpi.com

To provide a decisive assessment of synthetic routes, multiple metrics beyond simple percentage yield are necessary. ekb.eg Future studies should report on a combination of these factors to present a holistic view of a method's sustainability.

Table 1: Metrics for Evaluating Sustainable Synthetic Routes. jocpr.comwikipedia.orgekb.egresearchgate.net
MetricDescriptionFormulaSignificance
Atom Economy (AE)Measures the efficiency of reactant atom incorporation into the desired product.(MW of Product / Σ MW of Reactants) x 100%A higher AE indicates less waste generation at the atomic level. It is a theoretical measure of reaction efficiency.
Reaction Mass Efficiency (RME)Provides the observed efficiency by relating the mass of the product to the total mass of reactants.(Mass of Product / Σ Mass of Reactants) x 100%Offers a more practical measure of a reaction's "greenness" than AE, as it considers the actual masses used.
Yield Economy (YE)A metric that incorporates both reaction yield and time, providing insight into the practical efficiency of a process.Yield (%) / Time (min)Useful for comparing different reaction conditions (e.g., mechanochemical vs. conventional) for synthesizing the same target compound.

Integration of Advanced Computational Methodologies for Predictive Modeling and Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. malvernpanalytical.com For nitroaromatic compounds like this compound, predictive modeling is particularly important for forecasting potential bioactivity and toxicity. nih.govazorobotics.com

Future directions in this area will involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models can link the chemical structure of nitroaromatic compounds to their biological activities or toxicological properties. nih.gov These models use molecular descriptors to predict properties, reducing the need for extensive initial screening.

Conceptual Density Functional Theory (CDFT): Applying CDFT descriptors can help predict the mutagenic or genotoxic risks associated with nitroaromatic compounds. acs.orgnih.gov This approach enhances chemical risk assessment and provides a bridge between computational chemistry and toxicology. nih.gov

Molecular Docking and Dynamics: In silico techniques such as molecular docking can predict the binding affinity and orientation of nitroquinoxaline-pyrrolidine hybrids within the active site of a biological target. researchgate.net Molecular dynamics simulations can further elucidate the stability of the protein-ligand complex over time. researchgate.net

These computational approaches allow for the high-throughput virtual screening of compound libraries, prioritizing molecules with desirable predicted properties for synthesis and experimental testing. researchgate.net

Table 2: Advanced Computational Methodologies in Drug Discovery. nih.govacs.orgresearchgate.net
MethodologyPrincipleApplication for Nitroquinoxaline-Pyrrolidine Hybrids
QSAR ModelingStatistically relates chemical structure (via molecular descriptors) to a specific biological or chemical property.Predicting in vivo toxicity (e.g., LD50), mutagenicity, and potential therapeutic activity based on structural features.
Conceptual DFTUses quantum chemical calculations to derive descriptors related to chemical reactivity and electron distribution.Assessing genotoxic risks and predicting mutagenic activity, outperforming some traditional methods.
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Identifying potential biological targets and estimating binding affinity to guide lead optimization.
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time.Assessing the stability of the ligand-protein complex in a dynamic, solvated environment.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human capacity. nih.govnih.gov These technologies can significantly accelerate the design-make-test-analyze cycle for novel compounds.

Future applications for the design of nitroquinoxaline-pyrrolidine hybrids include:

De Novo Drug Design: AI algorithms, including generative models, can design entirely new molecules with desired properties. xjtlu.edu.cn These models can explore a vast chemical space to propose novel scaffolds that are optimized for specific biological targets.

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing experimental data to predict a wide range of properties for new candidate molecules, including absorption, distribution, metabolism, excretion (ADME), and toxicity. astrazeneca.com This allows for the early-stage filtering of compounds that are unlikely to succeed. nih.gov

High-Throughput Virtual Screening: AI and ML can enhance high-throughput screening by prioritizing compounds for experimental validation, thereby increasing the success rate of identifying promising hits. nih.gov

The integration of AI and ML offers the potential to reduce the time and cost associated with drug development by making the discovery process more targeted and efficient. nih.govxjtlu.edu.cn

Table 3: Applications of AI and Machine Learning in Drug Design. nih.govnih.govastrazeneca.com
AI/ML ApplicationDescriptionPotential Impact on Nitroquinoxaline-Pyrrolidine Hybrids
Generative ModelsAlgorithms that can create new data (in this case, molecular structures) based on the patterns learned from a training dataset.Design of novel hybrid molecules with optimized binding affinity, selectivity, and improved ADMET profiles.
Graph Neural NetworksA type of neural network specifically designed to work with graph-structured data, such as molecular structures.Accurate prediction of molecular properties directly from the 2D structure, improving lead selection.
Transfer LearningAn ML strategy where knowledge gained from one task is applied to a different but related problem.Improve predictive performance for complex properties where high-quality data is scarce by leveraging larger, more easily generated datasets.
Reinforcement LearningAn ML approach where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward.Stepwise optimization of molecular structures to achieve a multi-parameter optimization goal (e.g., high potency and low toxicity).

Exploration of New Biological Targets and Disease Indications for Nitroquinoxaline-Pyrrolidine Hybrids

The quinoxaline and pyrrolidine (B122466) scaffolds are present in numerous compounds with a wide range of biological activities. researchgate.netnih.govnih.gov Hybrids incorporating these two moieties, such as this compound, have the potential to interact with a diverse set of biological targets, leading to new therapeutic applications.

Future research should focus on screening these hybrids against new and emerging targets to uncover novel disease indications. Potential areas for exploration include:

Enzyme Inhibition: Quinoxaline derivatives have shown activity as aldose reductase inhibitors, while pyrrolidine hybrids can inhibit enzymes like DNA gyrase and topoisomerase IV. nih.govresearchgate.net This suggests that nitroquinoxaline-pyrrolidine hybrids could be investigated as inhibitors for a range of enzymes implicated in diseases such as diabetes, bacterial infections, and cancer. nih.govnih.govresearchgate.net

Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics. nih.gov The demonstrated activity of related compounds against various bacterial strains makes this a promising avenue for investigation. nih.govresearchgate.net

Anticancer Therapies: The quinoxaline core is a privileged scaffold in anticancer drug design. mdpi.com Exploring the activity of these hybrids against various cancer cell lines and specific cancer-related targets, such as tyrosine kinases, is a logical next step. researchgate.net

Systematic screening of a library of nitroquinoxaline-pyrrolidine analogs against diverse biological targets will be key to unlocking their full therapeutic potential.

Table 4: Potential Biological Targets for Nitroquinoxaline-Pyrrolidine Hybrids.
Target ClassSpecific ExamplesAssociated Disease IndicationRationale
Bacterial EnzymesDNA Gyrase, Topoisomerase IVBacterial InfectionsPyrrolidine and oxadiazole/pyrrolidine hybrids have shown potent inhibitory activity against these essential bacterial enzymes. nih.govresearchgate.net
Metabolic EnzymesAldose Reductase, α-AmylaseDiabetic Complications, Type 2 DiabetesNitroquinoxalinone derivatives are known aldose reductase inhibitors, and related heterocyclic hybrids show antidiabetic potential. nih.govnih.gov
Protein KinasesTyrosine Kinases (e.g., VEGFR-2, FGFR-4)CancerThe quinoxaline scaffold is a common feature in many kinase inhibitors used in oncology. researchgate.net
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Diseases (e.g., Alzheimer's)Spirocyclic moieties with pyrrolidine are known to have anti-cholinesterase activity. nih.gov

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Complex Mixture Analysis

Understanding and optimizing the synthesis of complex molecules like this compound requires sophisticated analytical tools. nih.gov The development and application of advanced, real-time analytical techniques are crucial for gaining mechanistic insights, ensuring quality control, and improving process efficiency.

Future advancements will rely on the integration of Process Analytical Technology (PAT) into the synthetic workflow. Key techniques include:

FlowNMR and In-operando FTIR: These spectroscopic methods allow for non-invasive, real-time monitoring of chemical reactions as they occur. researchgate.netrsc.org They can provide crucial data on reaction kinetics, identify transient intermediates, and help elucidate reaction mechanisms. nih.gov

Advanced Chromatographic and Mass Spectrometric Methods: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are essential for the separation and identification of products, intermediates, and impurities in complex reaction mixtures. nih.gov

Multidimensional Spectroscopy: The use of 2D NMR and other multidimensional techniques can provide detailed structural information, which is vital for characterizing novel compounds and previously undetected intermediates. nih.gov

The ability to monitor reactions in real-time facilitates rapid process optimization and ensures the consistent quality of the synthesized compounds. nih.gov

Table 5: Advanced Analytical Techniques for Synthesis and Analysis. nih.govrsc.orgnih.gov
TechniquePrincipleApplication in Synthesis of Nitroquinoxaline-Pyrrolidine Hybrids
Flow NMR SpectroscopyNuclear Magnetic Resonance spectroscopy performed on a reaction mixture flowing through the spectrometer.Real-time, quantitative monitoring of reactant consumption and product formation to determine reaction kinetics.
In-operando FTIR SpectroscopyFourier Transform Infrared spectroscopy used to monitor molecular vibrations within a reaction as it proceeds.Tracking changes in functional groups to follow reaction progress and identify key intermediates.
UHPLC-MSCombines the high separation power of UHPLC with the sensitive detection and structural information from MS.Accurate quantification of product purity, and identification of byproducts and impurities in the final compound and reaction mixture.
Real-Time 2D NMRAdvanced NMR methods that acquire two-dimensional spectra rapidly to track changes in a reacting system.Elucidation of the structures of transient intermediates that are not observable by standard 1D NMR.

Q & A

Q. What are the established synthetic routes for 1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol, and how are key intermediates characterized?

Methodological Answer: The compound is synthesized via Sonogashira cross-coupling between 6-nitroquinoxalin-2-yl benzenesulfonate and terminal alkynes (e.g., hex-1-yn-3-ol), followed by purification using flash silica chromatography (eluent: 1:1 EtOAc/hexane) . Key intermediates are characterized by:

  • HRMS (ESI) : Confirmation of molecular weight (e.g., [M+H]+: m/z 272.0668, calculated 272.0693 for C₁₁H₁₁NO₄) .
  • NMR Spectroscopy : ¹H and ¹³C NMR data to assign proton and carbon environments (e.g., quinoxaline ring protons at δ 8.78–8.11 ppm) .
  • IR Spectroscopy : Functional group identification (e.g., alkyne stretch at ~2238 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Based on GHS classification:

  • Hazard Codes : Acute toxicity (oral, dermal, inhalation; Category 4).
  • Safety Measures :
    • Use fume hoods and personal protective equipment (gloves, lab coat).
    • Emergency procedures: Rinse eyes with water (S26) and seek medical attention if exposed .
  • Storage : Stable at 2–8°C in airtight containers .

Q. How is the purity of synthesized this compound validated?

Methodological Answer:

  • Chromatography : HPLC or TLC with UV detection to confirm absence of byproducts.
  • Melting Point Analysis : Compare observed values with literature data (e.g., 178°C for related derivatives) .
  • Elemental Analysis : Validate C/H/N/O composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Sonogashira coupling?

Methodological Answer:

  • Catalyst Screening : Pd(PPh₃)₂Cl₂/CuI systems show higher efficiency than Pd(OAc)₂ .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance coupling rates.
  • Temperature Control : Maintain 60–80°C to balance reaction speed and side-product formation .
  • Data Contradiction Note : Lower yields (e.g., 25% in ) may arise from steric hindrance; substituting bulkier alkynes with linear analogs improves yields to ~75% .

Q. How can computational methods elucidate reaction mechanisms or electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states in Sonogashira coupling.
  • Molecular Dynamics : Simulate SnCl₂-mediated alkyne reduction pathways (e.g., hydride transfer vs. radical mechanisms) .
  • Electronic Properties : HOMO-LUMO analysis predicts nitro group’s electron-withdrawing effect, enhancing quinoxaline’s electrophilicity .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

Methodological Answer:

  • Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL) .
  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction to resolve nitro group orientation.
  • Validation : Check R-factor convergence (<5%) and electron density maps for missing hydrogens .

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., pyrrolidine derivatives in ).
  • Dynamic Effects : Variable-temperature NMR to detect conformational changes (e.g., ring puckering in pyrrolidine) .
  • Isotopic Labeling : Use ¹⁵N-labeled quinoxaline to assign overlapping signals in crowded spectra .

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